N-Pyrazinylthiourea

Description

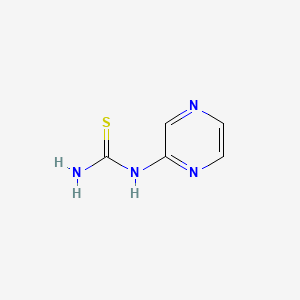

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyrazin-2-ylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S/c6-5(10)9-4-3-7-1-2-8-4/h1-3H,(H3,6,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGSSYKLXJRVDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185362 |

Source

|

| Record name | N-Pyrazinylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31437-05-5 |

Source

|

| Record name | N-Pyrazinylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031437055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Pyrazinylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Pyrazinylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Pyrazinylthiourea, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic protocol, purification methods, and extensive characterization data. Furthermore, it delves into the potential biological activities of this compound, with a focus on its putative tuberculostatic and neuroprotective mechanisms. Detailed experimental protocols, tabulated quantitative data, and visualized signaling pathways are presented to facilitate understanding and further research in the fields of drug discovery and development.

Introduction

This compound is a derivative of pyrazine and thiourea, two scaffolds known to impart diverse biological activities. Pyrazine rings are key components in a number of FDA-approved drugs, and thiourea derivatives have been extensively studied for their therapeutic potential. The combination of these two moieties in this compound has led to investigations into its efficacy as a tuberculostatic and neuroprotective agent. Understanding the synthesis and detailed physicochemical and biological characteristics of this compound is crucial for its potential development as a therapeutic agent.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the formation of an intermediate, N-(pyrazin-2-ylcarbamothioyl)benzamide, followed by its hydrolysis to yield the final product.

Synthesis of N-(pyrazin-2-ylcarbamothioyl)benzamide (Intermediate)

The initial step involves the reaction of ammonium thiocyanate with benzoyl chloride to form benzoyl isothiocyanate in situ. This is followed by the addition of 2-aminopyrazine, which reacts with the isothiocyanate to yield the N-(pyrazin-2-ylcarbamothioyl)benzamide intermediate.

Synthesis of this compound (Final Product)

The intermediate, N-(pyrazin-2-ylcarbamothioyl)benzamide, is then hydrolyzed using a sodium hydroxide solution. Acidification followed by basification precipitates the final product, this compound.

Overall Synthesis Scheme

N-Pyrazinylthiourea Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of N-Pyrazinylthiourea derivatives. These heterocyclic compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.

Core Biological Activities

This compound derivatives, which combine the structural features of a pyrazine ring and a thiourea moiety, have been investigated for a range of therapeutic applications. The nitrogen-rich pyrazine ring and the versatile thiourea group contribute to the diverse biological activities observed in this class of compounds.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiourea and pyrazole-containing compounds.[1][2][3][4] These derivatives have demonstrated cytotoxicity against a variety of human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[5][6][7]

Antimicrobial Activity

Thiourea derivatives are known for their broad-spectrum antimicrobial properties, exhibiting activity against both bacteria and fungi.[8][9] The incorporation of a pyrazine moiety can further enhance this activity. The mechanism of antimicrobial action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Biological Data

The following tables summarize the reported biological activity of various thiourea and pyrazole derivatives, providing a quantitative basis for comparison and further investigation. It is important to note that the specific activities can vary significantly based on the substitutions on both the pyrazine and thiourea components of the molecule.

Table 1: Anticancer Activity of Thiourea and Pyrazole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| N-substituted Thiourea Derivative (DC27) | Human Lung Carcinoma | 2.5 - 12.9 | [6] |

| Fluoro-thiourea Derivative | MOLT-3 (Leukemia) | 1.20 | [3] |

| Fluoro-thiourea Derivative | HepG2 (Liver Cancer) | 1.50 | [3] |

| Fluoro-thiourea Derivative | A549 (Lung Cancer) | 16.67 | [3] |

| Pyrazolo[3,4-d]pyrimidine Derivative (16) | EGFR Tyrosine Kinase | 0.034 | [5] |

| Pyrazolo[3,4-d]pyrimidine Derivative (4) | EGFR Tyrosine Kinase | 0.054 | [5] |

| Pyrimidine-pyrazole Derivative (11) | A549 (Lung Cancer) | 0.01 | [4] |

| Pyrimidine-pyrazole Derivative (11) | MCF7 (Breast Cancer) | 0.65 | [4] |

| Pyrazole Derivative (3f) | MDA-MB-468 (Breast Cancer) | 14.97 (24h) | [10] |

| Thiazolyl-pyrazoline Derivative (7b) | T-47D (Breast Cancer) | 0.75 | [11] |

Table 2: Antimicrobial Activity of Thiourea and Pyrazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazoline Derivative | E. faecalis | 32 | [9] |

| Pyrazoline Derivative | S. aureus | 64 | [9] |

| Pyrazoline Derivative | B. subtilis | 64 | [9] |

| Pyrazole Hydrazone (21a) | S. aureus | 62.5 | [12] |

| Pyrazole Hydrazone (21a) | B. subtilis | 125 | [12] |

| Pyrazole Hydrazone (21a) | C. albicans | 2.9 | [12] |

| Pyrazole Hydrazone (21a) | A. flavus | 7.8 | [12] |

Signaling Pathways and Mechanisms of Action

This compound derivatives are thought to exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate two of the most relevant pathways implicated in their anticancer activity.

Apoptosis Induction Pathway

Many thiourea and pyrazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1][2][13] This is often achieved through the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation. Certain thiourea and pyrazole derivatives have been identified as EGFR inhibitors, blocking the downstream signaling cascade.[5][6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used for their evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process. A general workflow is outlined below, which can be adapted based on the desired substitutions.

General Protocol:

-

Preparation of Pyrazin-2-yl isothiocyanate: A solution of 2-aminopyrazine in a suitable solvent (e.g., dichloromethane or acetone) is treated with thiophosgene or a related reagent at a controlled temperature (often 0°C to room temperature). The reaction mixture is stirred for several hours.

-

Reaction with an Amine: To the solution containing the in-situ generated pyrazin-2-yl isothiocyanate, the desired primary or secondary amine is added. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The structure of the final this compound derivative is confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in cell culture medium. The cells are then treated with these dilutions and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific turbidity, often corresponding to a 0.5 McFarland standard.

-

Serial Dilution of Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (growth control with no compound and sterility control with no microorganisms) are also included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure turbidity.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with their ability to modulate key cellular pathways, make them attractive candidates for further investigation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to design and evaluate novel this compound-based drugs. Future studies should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on elucidating their precise mechanisms of action in various biological systems.

References

- 1. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Computational and Theoretical Insights into N-Pyrazinylthiourea: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational and theoretical methodologies employed in the study of N-Pyrazinylthiourea and its derivatives. Thiourea compounds incorporating heterocyclic moieties like pyrazine are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. This document details the theoretical underpinnings and practical application of computational chemistry in characterizing the structural, electronic, and reactive properties of these molecules. It serves as a resource for researchers engaged in the rational design of novel therapeutic agents and functional materials.

Introduction

This compound belongs to a class of compounds characterized by a thiourea backbone attached to a pyrazine ring. This structural motif is a cornerstone for designing molecules with potential applications in various fields, including pharmacology and coordination chemistry. Computational and theoretical studies are indispensable tools for elucidating the physicochemical properties of such molecules at an atomic level. Techniques like Density Functional Theory (DFT) provide deep insights into molecular geometry, electronic structure, and reactivity, which are crucial for understanding their mechanism of action and for designing new derivatives with enhanced properties.

This guide will cover the fundamental computational methods used to study this compound, including geometry optimization, vibrational analysis, and the exploration of the electronic frontier orbitals.

Theoretical and Computational Methodology

The in-silico analysis of this compound typically involves a multi-step computational workflow. The primary method employed is Density Functional Theory (DFT), often utilizing hybrid functionals like B3LYP, in conjunction with appropriate basis sets such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comprehensive study of a molecule like this compound, integrating both experimental synthesis and computational analysis.

Experimental Protocols

Synthesis of this compound Derivatives: A general method for synthesizing N-substituted thioureas involves the reaction of an amine with an isothiocyanate. For this compound, this would typically involve the reaction of aminopyrazine with a suitable isothiocyanate precursor in an organic solvent like ethanol or acetone. The reaction mixture is often refluxed for several hours, and the product is then isolated by filtration upon cooling and recrystallized to obtain the pure compound.[1][2]

Spectroscopic Characterization:

-

FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectra are recorded to identify the characteristic functional groups. Samples are typically prepared as KBr pellets, and spectra are recorded in the 4000-400 cm⁻¹ range. Key vibrational bands include N-H stretching, C=S stretching, and aromatic C-H stretching.[3]

-

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are obtained to elucidate the molecular structure. Deuterated solvents like DMSO-d₆ or CDCl₃ are used to dissolve the sample. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).[3]

-

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) absorption spectra are recorded to study the electronic transitions within the molecule. The analysis is typically performed in a suitable solvent like ethanol or methanol, and the absorption maxima (λ_max) are determined.[4][5]

Computational Results and Discussion

Molecular Geometry Optimization

The initial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation (a minimum on the potential energy surface). This is typically performed using DFT methods. The optimized structure provides key geometrical parameters.

Table 1: Selected Optimized Geometrical Parameters for a Representative Thiourea Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=S | 1.685 | - | - |

| C-N (Thiourea) | 1.378 | - | - |

| N-H | 1.012 | - | - |

| C-N-C | - | 125.4 | - |

| H-N-C | - | 118.2 | - |

| C-N-C-S | - | - | 178.5 |

| H-N-C-N | - | - | 2.5 |

Note: Data presented is for a representative N-aryl thiourea derivative and serves as an illustrative example.

Vibrational Analysis

Following geometry optimization, frequency calculations are performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the vibrational spectrum. These theoretical spectra can be compared with experimental FT-IR data to validate the computational model.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Thiourea Analog

| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT/B3LYP) |

|---|---|---|

| N-H Stretch | 3410 | 3425 |

| Aromatic C-H Stretch | 3080 | 3095 |

| C=S Stretch | 1250 | 1265 |

| C-N Stretch | 1480 | 1492 |

Note: Calculated frequencies are often scaled to better match experimental values.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[6][7] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[8]

Table 3: Calculated FMO Properties and Reactivity Descriptors for a Pyrazole Derivative

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.25 |

| E_LUMO | -1.88 |

| Energy Gap (ΔE) | 4.37 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.88 |

| Chemical Hardness (η) | 2.185 |

| Electronegativity (χ) | 4.065 |

Note: These values are illustrative for a related heterocyclic compound.[9]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[10][11][12] Red regions on the MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack.

For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazine ring and the sulfur atom of the thiourea group, making them potential sites for interaction with electrophiles or metal ions. The hydrogen atoms of the N-H groups would exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions within a molecule.[13][14] It evaluates the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. For this compound, significant interactions would be expected between the lone pairs of the nitrogen and sulfur atoms and the π* orbitals of the pyrazine ring and the thiocarbonyl group, contributing to the molecule's overall stability.

Potential Applications in Drug Development

The computational characterization of this compound provides a rational basis for its potential application in drug development. The identified reactive sites from MEP analysis can guide the design of derivatives that can effectively interact with biological targets. FMO analysis helps in understanding the molecule's redox properties and its potential to participate in biological electron transfer reactions. The structural and electronic data obtained from these studies are invaluable for molecular docking simulations to predict the binding affinity and mode of interaction with specific protein targets, thereby accelerating the discovery of new therapeutic agents.

Conclusion

Computational and theoretical studies offer a powerful and indispensable framework for the in-depth characterization of this compound and its analogs. Through the application of DFT, FMO, MEP, and NBO analyses, a detailed understanding of the structural, electronic, and reactive properties of these molecules can be achieved. This knowledge is paramount for the rational design of new compounds with tailored properties for applications in medicinal chemistry and materials science. The integration of computational modeling with experimental synthesis and characterization provides a synergistic approach that can significantly accelerate the research and development process.

References

- 1. eresearchco.com [eresearchco.com]

- 2. mdpi.com [mdpi.com]

- 3. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure, spectra and quantum chemical study on 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pcbiochemres.com [pcbiochemres.com]

Crystal Structure of N-Pyrazinylthiourea: A Comprehensive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the molecular geometry and intermolecular interactions of N-Pyrazinylthiourea. Despite a comprehensive search of crystallographic databases, a complete, publicly available crystal structure analysis with detailed quantitative data and experimental protocols for this compound could not be located. This document, therefore, outlines the standard experimental and computational methodologies that would be employed in such an analysis and presents a logical workflow for its characterization. The guide is intended to serve as a foundational resource for researchers undertaking the synthesis and structural elucidation of this compound and its derivatives, which hold potential in medicinal chemistry.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the established biological activities of both pyrazine and thiourea moieties. The pyrazine ring is a key component in several approved drugs, while the thiourea functional group is known for its diverse pharmacological properties. A thorough understanding of the three-dimensional structure of this compound is paramount for elucidating its structure-activity relationships, guiding lead optimization, and designing novel therapeutic agents.

The primary method for determining the precise atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. This powerful technique provides detailed information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice, all of which are critical for understanding the compound's physicochemical properties and its potential interactions with biological targets.

This guide will detail the typical experimental workflow for the synthesis, crystallization, and structural analysis of this compound.

Experimental Protocols

The following sections describe the standard methodologies for the synthesis, crystallization, and characterization of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-aminopyrazine with a thiocyanate salt in the presence of an acid. A typical procedure is as follows:

-

Materials: 2-aminopyrazine, ammonium thiocyanate, hydrochloric acid, acetone, ethanol.

-

Procedure:

-

Dissolve 2-aminopyrazine in a suitable solvent such as acetone.

-

Add an equimolar amount of ammonium thiocyanate to the solution.

-

Acidify the mixture with concentrated hydrochloric acid and reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound crystals.

-

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. A common and effective method for growing single crystals of organic compounds is slow evaporation:

-

Procedure:

-

Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) at a slightly elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial, cover it loosely with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined single crystals.

-

X-ray Crystallography

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The diffractometer is typically equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation source.

-

Data is collected at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and displacement parameters are refined using full-matrix least-squares on F².

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Data Presentation

While specific experimental data for this compound is not available, a typical crystallographic study would present the quantitative data in the following tabular format.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value (Hypothetical) |

| Empirical formula | C₅H₆N₄S |

| Formula weight | 154.19 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX(X) Å, α = 90° |

| b = Y.YYY(Y) Å, β = YY.YY(Y)° | |

| c = Z.ZZZ(Z) Å, γ = 90° | |

| Volume | VVV.V(V) ų |

| Z | 4 |

| Density (calculated) | X.XXX Mg/m³ |

| Absorption coefficient | X.XXX mm⁻¹ |

| F(000) | XXX |

| Crystal size | X.XX x Y.YY x Z.ZZ mm³ |

| Theta range for data collection | X.XX to YY.YY° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNN |

| Independent reflections | MMMM [R(int) = 0.XXXX] |

| Completeness to theta = YY.YY° | 99.X % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | MMMM / 0 / PPP |

| Goodness-of-fit on F² | X.XXX |

| Final R indices [I>2sigma(I)] | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| R indices (all data) | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| Largest diff. peak and hole | X.XXX and -Y.YYY e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for this compound (Hypothetical).

| Bond | Length (Å) |

| S1-C5 | 1.6XX(X) |

| N1-C1 | 1.3XX(X) |

| N1-C4 | 1.3XX(X) |

| N2-C2 | 1.3XX(X) |

| N2-C3 | 1.3XX(X) |

| N3-C4 | 1.3XX(X) |

| N3-C5 | 1.3XX(X) |

| N4-C5 | 1.3XX(X) |

| C1-C2 | 1.3XX(X) |

| C3-C4 | 1.4XX(X) |

Table 3: Selected Bond Angles (°) for this compound (Hypothetical).

| Angle | Degrees (°) |

| C1-N1-C4 | 11X.X(X) |

| C2-N2-C3 | 11Y.Y(Y) |

| C4-N3-C5 | 12Z.Z(Z) |

| N1-C1-C2 | 12A.A(A) |

| N2-C2-C1 | 12B.B(B) |

| N2-C3-C4 | 12C.C(C) |

| N1-C4-N3 | 11D.D(D) |

| N1-C4-C3 | 12E.E(E) |

| N3-C4-C3 | 11F.F(F) |

| N3-C5-N4 | 11G.G(G) |

| N3-C5-S1 | 12H.H(H) |

| N4-C5-S1 | 12I.I(I) |

Visualization of Experimental Workflow

The logical flow of the experimental process for the crystal structure analysis of this compound is depicted below.

Conclusion

While a specific crystal structure determination for this compound is not currently in the public domain, this guide provides a comprehensive overview of the standard methodologies required for its synthesis, crystallization, and structural analysis. The successful application of these techniques will be instrumental in providing the foundational structural data necessary to advance the development of this compound and its analogs as potential therapeutic agents. The hypothetical data tables and the workflow diagram serve as a template for researchers in the field. Further experimental work is essential to elucidate the precise three-dimensional structure and intermolecular interactions of this promising compound.

Unraveling the Tautomeric Landscape of N-Pyrazinylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Pyrazinylthiourea, a heterocyclic compound of interest in medicinal chemistry, possesses the potential for tautomerism, a phenomenon critical to its chemical reactivity, biological activity, and physicochemical properties. This technical guide provides an in-depth exploration of the potential thione-thiol tautomerism in this compound. While direct experimental data on this specific molecule is limited, this document synthesizes information from analogous compounds and theoretical principles to present a comprehensive overview. It covers the synthesis, potential tautomeric forms, and the spectroscopic and crystallographic techniques used for their characterization. Furthermore, it outlines computational approaches to predict tautomer stability and provides detailed experimental protocols. This guide serves as a foundational resource for researchers investigating this compound and related heterocyclic thiourea derivatives.

Introduction to Tautomerism in Heterocyclic Thioureas

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In the realm of drug discovery and development, understanding the tautomeric behavior of a molecule is paramount, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

This compound belongs to a class of compounds that can exhibit thione-thiol tautomerism. This involves the migration of a proton between the nitrogen and sulfur atoms of the thiourea moiety. The two potential tautomeric forms are the thione form (A) and the thiol form (B), as illustrated in Figure 1.

Figure 1. Proposed thione-thiol tautomerism of this compound.

Studies on analogous compounds, such as thiourea and its derivatives, have shown that the thione form is generally the more stable tautomer.[1][2] However, the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-aminopyrazine with a thiocarbonyl transfer reagent. A common method involves the use of benzoyl isothiocyanate, followed by the removal of the benzoyl group.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminopyrazine

-

Benzoyl chloride

-

Ammonium thiocyanate

-

Acetone (anhydrous)

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid

Procedure:

Step 1: Synthesis of Benzoyl Isothiocyanate

-

In a round-bottom flask, dissolve ammonium thiocyanate in anhydrous acetone.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add benzoyl chloride to the cooled solution with stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of ammonium chloride as a white precipitate will be observed.

-

The resulting solution of benzoyl isothiocyanate in acetone is used directly in the next step.

Step 2: Synthesis of N-(Pyrazin-2-ylcarbamothioyl)benzamide

-

To the solution of benzoyl isothiocyanate, add a solution of 2-aminopyrazine in acetone dropwise with stirring.

-

Reflux the reaction mixture for 4-6 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure N-(pyrazin-2-ylcarbamothioyl)benzamide.

Step 3: Synthesis of this compound

-

Suspend N-(pyrazin-2-ylcarbamothioyl)benzamide in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the solution and neutralize with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude this compound from a suitable solvent such as ethanol or an ethanol-water mixture.

Spectroscopic and Crystallographic Characterization

The characterization of the tautomeric forms of this compound relies on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer. The key vibrational frequencies that can distinguish between the thione and thiol forms are summarized in Table 1. The thione form is expected to show a characteristic C=S stretching vibration, while the thiol form would exhibit a C=N stretching and a weak S-H stretching band.[3][4][5]

Table 1: Predicted Characteristic IR Absorption Frequencies for the Tautomers of this compound

| Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | Thione | 3400-3100 | Medium-Strong |

| C-H stretch (aromatic) | Both | 3100-3000 | Medium |

| C=N stretch | Thiol | 1650-1550 | Medium-Strong |

| C-N stretch | Both | 1350-1250 | Medium-Strong |

| C=S stretch (thioamide) | Thione | 1250-1020 | Medium-Strong |

| S-H stretch | Thiol | 2600-2550 | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the protons and carbon atoms in the molecule. The chemical shifts of the N-H proton and the carbon of the C=S or C-S group are particularly informative.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Tautomers of this compound

| Nucleus | Tautomeric Form | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H (N-H) | Thione | 9.0 - 11.0 | Broad signal, exchangeable with D₂O |

| ¹H (S-H) | Thiol | 3.0 - 5.0 | Sharp signal, exchangeable with D₂O |

| ¹H (Pyrazine) | Both | 8.0 - 9.0 | Complex multiplet pattern |

| ¹³C (C=S) | Thione | 180 - 200 | |

| ¹³C (C-S) | Thiol | 150 - 170 | |

| ¹³C (Pyrazine) | Both | 140 - 160 |

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the structure of a molecule in the solid state.[6][7][8][9][10] By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms can be determined, unequivocally identifying the tautomeric form present in the crystal lattice. This technique also provides accurate data on bond lengths and angles.

Table 3: Expected Key Bond Lengths for the Tautomers of this compound from X-ray Crystallography

| Bond | Tautomeric Form | Expected Bond Length (Å) |

| C=S | Thione | ~1.68 |

| C-N (thiourea) | Thione | ~1.34 |

| C-S | Thiol | ~1.76 |

| C=N (thiourea) | Thiol | ~1.28 |

Computational Analysis

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[11]

Protocol for Computational Analysis

-

Geometry Optimization: The structures of both the thione and thiol tautomers of this compound are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculations: The total electronic energies of the optimized structures are calculated to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form.

-

Spectroscopic Predictions: Vibrational frequencies (IR) and NMR chemical shifts can be calculated for each tautomer. These predicted spectra can then be compared with experimental data to aid in the identification of the predominant tautomer.

-

Solvent Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using implicit or explicit solvent models.

Workflow and Logical Relationships

The investigation of the tautomerism of this compound follows a logical workflow, from synthesis to comprehensive characterization and computational validation.

Conclusion

The tautomeric nature of this compound is a crucial aspect that influences its chemical and biological properties. This technical guide has outlined the key theoretical and practical considerations for studying its thione-thiol tautomerism. Through a combined approach of synthesis, spectroscopic analysis (IR and NMR), definitive X-ray crystallographic studies, and supportive computational modeling, researchers can elucidate the predominant tautomeric form and the dynamics of the equilibrium. This fundamental understanding is essential for the rational design and development of new therapeutic agents based on the this compound scaffold.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. scispace.com [scispace.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of N-Pyrazinylthiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrazinylthiourea and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. The pyrazine ring, a key pharmacophore in numerous biologically active molecules, combined with the versatile thiourea moiety, creates a scaffold with diverse potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound derivatives, summarizing key experimental protocols, presenting available quantitative data for analogous compounds, and visualizing relevant biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents based on this promising chemical scaffold.

Experimental Protocols

Detailed methodologies are crucial for the reproducible biological evaluation of this compound derivatives. The following sections outline standard protocols for key preliminary screening assays.

Antimicrobial Activity Screening

A primary area of investigation for thiourea derivatives is their potential as antimicrobial agents. The following protocols are standard for assessing antibacterial and antifungal activity.

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][2]

Materials:

-

This compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Standard antimicrobial agents (e.g., ampicillin, fluconazole) as positive controls

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Bacterial or fungal colonies from a fresh agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in broth within the 96-well plate to achieve a range of test concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.

-

Controls: Positive controls (broth with microorganisms and a standard antimicrobial agent), negative controls (broth with microorganisms and no compound), and sterility controls (broth only) are included on each plate.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.[1]

Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[3][4]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[3][5]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (medium with the same concentration of solvent used to dissolve the compounds) is also included.

-

Incubation: The plates are incubated for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Quantitative Data Summary

While specific data for a broad range of this compound derivatives is not extensively consolidated in the literature, the following tables summarize representative biological activities of analogous thiourea and pyrazole-containing compounds against various targets. This data serves as a valuable reference for anticipating the potential efficacy of novel this compound derivatives.

Table 1: Antimicrobial Activity of Thiourea and Pyrazoline Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazoline Derivatives | S. aureus | 64 | [6] |

| Pyrazoline Derivatives | P. aeruginosa | >32 | [6] |

| Pyrazoline Derivatives | E. faecalis | 32 | [6] |

| Pyrazoline Derivatives | B. subtilis | 64 | [6] |

| Pyrazoline Derivatives | C. albicans | 64 | [6] |

| Indazole/Pyrazoline | S. aureus (MDR) | 4 | [7][8] |

| Indazole/Pyrazoline | E. faecalis | 4 | [7][8] |

| Pyrano[2,3-c] Pyrazole | E. coli | 6.25 | [9] |

| Pyrano[2,3-c] Pyrazole | K. pneumonia | 6.25 | [9] |

Table 2: Cytotoxic Activity of Pyrazole and Thiourea Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pyrazole-Benzoxazine Hybrid | MCF-7 | Breast Cancer | 2.82 - 6.28 | [5] |

| Pyrazole-Benzoxazine Hybrid | A549 | Lung Cancer | 2.82 - 6.28 | [5] |

| Pyrazole-fused Curcumin Analog | MDA-MB-231 | Breast Cancer | 3.64 - 16.13 | [5] |

| Pyrazole Derivative | HepG-2 | Liver Cancer | 3.57 | [10] |

| Pyrazolopyridine Derivative | PC3 | Prostate Cancer | 5.195 | [11] |

| Pyrazolopyrimidine Derivative | A549 | Lung Cancer | 8.21 | [5] |

Visualizations of Workflows and Putative Mechanisms

To further elucidate the experimental processes and potential biological mechanisms of action, the following diagrams are provided.

Caption: General workflow for the preliminary biological screening of this compound derivatives.

Caption: Putative antifungal mechanism of action via inhibition of 14α-demethylase.

Caption: Potential neuroprotective mechanism involving the inhibition of the mPTP.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode | MDPI [mdpi.com]

- 8. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

N-Pyrazinylthiourea: A Technical Guide to its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrazinylthiourea is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of both pyrazine and thiourea, it possesses a unique structural motif that has been explored for various therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Chemical Properties

This compound, also known as 1-(pyrazin-2-yl)thiourea, is a solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₆N₄S |

| Molecular Weight | 154.19 g/mol |

| Appearance | Light yellow to brown solid |

| Melting Point | 128 °C |

| Boiling Point (Predicted) | 311.6 ± 45.0 °C |

| Density (Predicted) | 1.482 ± 0.06 g/cm³ |

| pKa (Predicted) | 11.25 ± 0.70 |

| Storage Temperature | Room temperature, in a dark, inert atmosphere |

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of N-pyrazinyl-N'-benzoylthioureas. A general synthetic approach involves the reaction of an aminopyrazine derivative with a suitable isothiocyanate.

Experimental Protocol: Synthesis from N-(pyrazin-2-ylcarbamothioyl)benzamide

This protocol is based on the general principle of hydrolyzing an N-acylthiourea to yield the corresponding thiourea.

Materials:

-

N-(pyrazin-2-ylcarbamothioyl)benzamide

-

Sodium hydroxide (NaOH) solution

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) solution

-

Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Dissolve N-(pyrazin-2-ylcarbamothioyl)benzamide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a solution of sodium hydroxide to the flask.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to achieve complete hydrolysis, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a dilute solution of hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Dry the purified product under vacuum.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The expected spectral data, based on the analysis of closely related pyrazinylthiourea derivatives, are summarized below.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching (thiourea) | 3194 - 3255 |

| Aromatic C-H Stretching | 3007 - 3043 |

| C=N Stretching (pyrazine ring) | 1583 - 1599 |

| C=S Stretching (thiourea) | 1226 - 1240 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (in DMSO-d₆): The proton NMR spectrum is anticipated to show signals corresponding to the pyrazine ring protons and the N-H protons of the thiourea group.[1]

| Proton Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrazine Protons | 8.30 - 8.35 |

| Thiourea N-H Protons | 10.00 - 10.44 |

| Sulfonamide N-H (if present in derivative) | 11.90 - 11.94 |

Mass Spectrometry

The mass spectrum of this compound would confirm its molecular weight. Predicted mass-to-charge ratios (m/z) for various adducts are provided below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 155.03859 |

| [M+Na]⁺ | 177.02053 |

| [M-H]⁻ | 153.02403 |

| [M+NH₄]⁺ | 172.06513 |

| [M+K]⁺ | 192.99447 |

Biological Activities and Signaling Pathways

This compound and its derivatives have been investigated for their potential therapeutic effects, notably as tuberculostatic and neuroprotective agents.

Tuberculostatic Activity

The tuberculostatic activity of this compound is believed to be analogous to that of the well-established anti-tuberculosis drug, pyrazinamide.[2] The proposed mechanism of action involves the enzymatic conversion of the prodrug within Mycobacterium tuberculosis.

Caption: Proposed tuberculostatic mechanism of this compound.

The mechanism involves the passive diffusion of this compound into the mycobacterium, where it is hydrolyzed by the pyrazinamidase enzyme (PncA) to its active form, N-pyrazinoylthioic acid.[2] This active metabolite is then thought to disrupt the bacterial cell membrane potential and inhibit essential enzymes like fatty acid synthase I, ultimately leading to cell death.[2][3]

Neuroprotective Activity

Thiourea derivatives have demonstrated neuroprotective effects, which are thought to be mediated through the uncoupling of mitochondrial oxidative phosphorylation. This process can reduce the production of reactive oxygen species (ROS) and prevent mitochondrial-dependent apoptotic pathways.

Caption: General neuroprotective mechanism of thiourea derivatives.

By acting as mitochondrial uncouplers, thiourea derivatives like this compound can dissipate the proton gradient across the inner mitochondrial membrane, which in turn reduces the generation of harmful ROS and inhibits the release of pro-apoptotic factors.

Experimental Protocols

General Protocol for IR Spectroscopy

-

Prepare a KBr pellet of the this compound sample by grinding a small amount of the compound with dry potassium bromide.

-

Press the mixture into a thin, transparent disk using a hydraulic press.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and compare them with the expected values for the functional groups present in the molecule.[1]

General Protocol for ¹H NMR Spectroscopy

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Process the raw data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak.

-

Integrate the signals and determine the multiplicity of each peak to aid in structural assignment.[1]

General Protocol for Mass Spectrometry

-

Dissolve the this compound sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in the desired mass range.

-

Identify the molecular ion peak and any characteristic fragment ions to confirm the molecular weight and structure of the compound.

Conclusion

This compound is a compound with a rich chemical profile and promising biological activities. This guide has provided a detailed overview of its synthesis, spectroscopic characterization, and potential mechanisms of action as a tuberculostatic and neuroprotective agent. The presented experimental protocols and tabulated data offer a practical resource for researchers working with this and related compounds. Further investigation into the specific signaling pathways and optimization of its therapeutic properties will be crucial for its future development as a potential drug candidate.

References

The Discovery and Development of N-Pyrazinylthiourea Analogs: A Technical Guide

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of N-Pyrazinylthiourea and its derivatives as promising therapeutic agents.

Introduction

This compound and its analogs represent a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. Possessing a pyrazine ring linked to a thiourea moiety, these scaffolds have demonstrated a diverse range of biological activities, including potent tuberculostatic effects and promising neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds, intended for researchers, scientists, and professionals in drug development.

Tuberculostatic Activity of this compound Analogs

A significant area of investigation for this compound derivatives has been their potential as antitubercular agents. Research has demonstrated that these compounds exhibit notable in vitro activity against Mycobacterium tuberculosis.

Quantitative Analysis of Tuberculostatic Activity

The tuberculostatic efficacy of a series of this compound analogs has been quantified by determining their Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis. The data presented below summarizes the activity of various substituted this compound derivatives.[1]

| Compound ID | Pyrazine Ring Substituent | N'-Substituent | MIC (µg/cm³) |

| XXXII | 3-methoxy | H | >1000 |

| XXXIII | 3-benzyloxy | H | 125 |

| XXXIV | 3-(4-chlorobenzyloxy) | H | 62.5 |

| XXXV | 3-(2,4-dichlorobenzyloxy) | H | 31.2 |

| XXXVI | 3-(4-bromobenzyloxy) | H | 62.5 |

| XXXVII | 3-(3,4-dibromobenzyloxy) | H | 31.2 |

| XXXVIII | 6-methoxy | H | >1000 |

| XXXIX | 6-benzyloxy | H | 250 |

| XL | 6-(4-chlorobenzyloxy) | H | 125 |

| XLI | 6-(2,4-dichlorobenzyloxy) | H | 62.5 |

| XLII | 6-(4-bromobenzyloxy) | H | 125 |

| XLIII | 6-(3,4-dibromobenzyloxy) | H | 62.5 |

| XLVIII | 3-methoxy | 4-chlorophenyl | 125 |

| XLIX | 3-benzyloxy | 4-chlorophenyl | 31.2 |

| L | 3-(4-chlorobenzyloxy) | 4-chlorophenyl | 15.6 |

| LI | 3-(2,4-dichlorobenzyloxy) | 4-chlorophenyl | 8 |

| LII | 6-methoxy | 4-chlorophenyl | 250 |

| LIII | 6-benzyloxy | 4-chlorophenyl | 62.5 |

| LIV | 6-(4-chlorobenzyloxy) | 4-chlorophenyl | 31.2 |

| LV | 6-(2,4-dichlorobenzyloxy) | 4-chlorophenyl | 15.6 |

| LVI | 3-(4-chlorobenzyloxy) | 2,6-dichlorophenyl | 62.5 |

| LVII | 3-(2,4-dichlorobenzyloxy) | 2,6-dichlorophenyl | 31.2 |

| LVIII | 6-(2,4-dichlorobenzyloxy) | 2,6-dichlorophenyl | 62.5 |

Proposed Mechanism of Tuberculostatic Action

While the precise mechanism of action for this compound analogs is not fully elucidated, it is hypothesized to be similar to that of the structurally related first-line anti-tuberculosis drug, pyrazinamide. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[2][3][4][5] POA is believed to disrupt membrane energetics and transport functions in Mycobacterium tuberculosis.[5][6] It is proposed that this compound derivatives may also undergo bioactivation within the mycobacteria, leading to the disruption of essential cellular processes.

Proposed mechanism of action for this compound analogs.

Neuroprotective Effects of Pyrazinylthiourea Analogs

Recent studies have highlighted the potential of pyridyl and pyrazinyl thiourea derivatives as neuroprotective agents, particularly in the context of Alzheimer's disease. These compounds have shown efficacy in protecting neuronal cells from amyloid-β (Aβ)-induced toxicity.[7][8]

Quantitative Analysis of Neuroprotective Activity

The neuroprotective effects of these analogs were evaluated based on their ability to prevent the opening of the mitochondrial permeability transition pore (mPTP) induced by Aβ, as well as their impact on ATP production and overall cell viability.[7][8]

| Compound ID | Neuroprotection (%) |

| 9w | 69.3 |

| 9r | 51.8 |

| 9k | 48.2 |

Mechanism of Neuroprotection: Inhibition of the Mitochondrial Permeability Transition Pore

The primary mechanism underlying the neuroprotective effects of these pyrazinylthiourea derivatives is believed to be the inhibition of the mitochondrial permeability transition pore (mPTP).[7] The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened under pathological conditions such as high levels of intracellular calcium and oxidative stress, leads to mitochondrial dysfunction and ultimately cell death. A key regulator of the mPTP is the protein cyclophilin D (CypD). It is proposed that this compound analogs bind to CypD, preventing its interaction with other components of the pore and thereby inhibiting its opening.

Inhibition of mPTP opening by this compound analogs.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of this compound analogs.

Synthesis of N-Pyrazinylthioureas

The synthesis of N-pyrazinylthioureas typically involves a multi-step process. A general workflow is outlined below.

General synthetic workflow for N-Pyrazinylthioureas.

General Procedure for the Synthesis of N-Pyrazinyl-N'-benzoylthioureas:

-

A solution of the appropriate alkoxyaminopyrazine in a suitable solvent (e.g., acetone) is prepared.

-

Benzoyl isothiocyanate is added to the solution.

-

The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period.

-

The resulting precipitate, the N-pyrazinyl-N'-benzoylthiourea derivative, is collected by filtration, washed, and purified, often by recrystallization.[1]

General Procedure for the Hydrolysis to N-Pyrazinylthioureas:

-

The N-pyrazinyl-N'-benzoylthiourea derivative is suspended in an aqueous solution of a base (e.g., sodium hydroxide).

-

The mixture is heated under reflux until the reaction is complete.

-

After cooling, the solution is neutralized with an acid (e.g., acetic acid).

-

The precipitated this compound is collected by filtration, washed with water, and purified by recrystallization.[1]

Biological Assays

Tuberculostatic Activity Assay (MIC Determination): The antitubercular activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) against a strain of Mycobacterium tuberculosis, typically H37Rv.[9][10][11][12]

-

The compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Serial dilutions of the compounds are prepared in a liquid culture medium (e.g., Middlebrook 7H9 broth) in a 96-well microplate.

-

A standardized inoculum of M. tuberculosis H37Rv is added to each well.

-

The plates are incubated at 37°C for a period of 7-14 days.

-

The MIC is defined as the lowest concentration of the compound that results in a visible inhibition of bacterial growth.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay): The JC-1 assay is used to assess the effect of the compounds on the mitochondrial membrane potential, a key indicator of mitochondrial health.[13][14][15]

-

Neuronal cells (e.g., SH-SY5Y) are seeded in a 96-well plate and cultured.

-

The cells are pre-treated with the test compounds for a specified duration.

-

The cells are then exposed to amyloid-β to induce mitochondrial depolarization.

-

The JC-1 staining solution is added to each well, and the plate is incubated.

-

In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers and emits green fluorescence.

-

The fluorescence is measured using a fluorescence plate reader, and the ratio of red to green fluorescence is calculated as an indicator of mitochondrial membrane potential.

Cell Viability Assay (MTT Assay): The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of the compounds.[16][17][18]

-

Cells are seeded in a 96-well plate and treated with the test compounds at various concentrations.

-

After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Intracellular ATP Level Assay: This assay measures the intracellular concentration of ATP, which is an indicator of cellular metabolic activity and health.[19][20][21][22][23]

-

Neuronal cells are cultured and treated with the test compounds.

-

A cell lysis reagent is added to release the intracellular ATP.

-

The ATP in the lysate is quantified using a luciferase-based bioluminescence assay. Luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

The luminescence is measured using a luminometer, and the amount of light produced is directly proportional to the ATP concentration.

Conclusion

This compound and its analogs have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of new treatments for tuberculosis and neurodegenerative diseases. The structure-activity relationship studies have provided valuable insights into the key structural features required for their biological activities. The proposed mechanisms of action, involving the disruption of mycobacterial cellular processes and the inhibition of the mitochondrial permeability transition pore, offer a solid foundation for the rational design of more potent and selective derivatives. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and optimize this promising class of compounds. Future investigations should focus on elucidating the precise molecular targets and further refining the pharmacokinetic and pharmacodynamic properties of these analogs to advance them towards clinical applications.

References

- 1. [Studies on pyrazine derivatives. XXVI. Synthesis and tuberculostatic activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mycobacterium tuberculosis Strains H37ra and H37rv have equivalent minimum inhibitory concentrations to most antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. clyte.tech [clyte.tech]

- 19. Determination of intracellular ATP in primary cultures of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Measurements of Intracellular ATP Levels [bio-protocol.org]

- 22. ATP Assays | What is an ATP Assay? [promega.kr]

- 23. jneurosci.org [jneurosci.org]

N-Pyrazinylthiourea: A Comprehensive Technical Review of a Promising Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrazinylthiourea and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive review of the current state of research on this compound, with a focus on its synthesis, quantitative biological data, and proposed mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

The core structure, characterized by a pyrazine ring linked to a thiourea moiety, has been shown to be a key pharmacophore responsible for a range of pharmacological effects, including tuberculostatic, neuroprotective, anticancer, and antimicrobial activities. This review consolidates the available quantitative data into structured tables for comparative analysis, details key experimental protocols, and visualizes the proposed signaling pathways to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.

Synthesis of this compound Derivatives

The primary synthetic route to this compound derivatives involves a multi-step process commencing with the appropriate aminopyrazine precursor. A general overview of the synthesis is presented below.

General Synthetic Pathway

A common method for the synthesis of N-acyl-N'-phenylthiourea derivatives, which can be adapted for this compound, involves the reaction of an acid chloride with ammonium thiocyanate to form an in-situ acyl isothiocyanate. This is followed by the addition of a primary amine (in this case, an aminopyrazine) to yield the final product.

The synthesis of N-pyrazinylthioureas often starts from 2-aminopyrazine derivatives. For instance, 2-amino-3-chloropyrazine or 2-amino-6-chloropyrazine can be reacted with sodium alkoxides to introduce various substituents at the 3 or 6 position of the pyrazine ring. These substituted aminopyrazines are then converted into N-pyrazinyl-N'-benzoylthioureas by reacting with benzoyl isothiocyanate. Subsequent hydrolysis yields the desired N-pyrazinylthioureas.[1] Analogous reactions with other isothiocyanates, such as p-chlorophenyl isothiocyanate or 2,6-dichlorophenyl isothiocyanate, can be employed to generate a diverse library of this compound derivatives.[1]

Biological Activities of this compound Derivatives

This compound derivatives have been investigated for a variety of biological activities. The following tables summarize the available quantitative data for their tuberculostatic, antimicrobial, and anticancer effects.

Tuberculostatic Activity

A significant area of research for this compound derivatives has been their potential as antitubercular agents. The following table presents the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against Mycobacterium tuberculosis.

| Compound | Substituent on Pyrazine Ring | Other Substituent | MIC (µg/cm³) | Reference |

| This compound Derivatives | Methoxy, Benzyloxy, Chlorobenzyloxy, etc. at position 3 or 6 | Benzoyl, p-chlorophenyl, 2,6-dichlorophenyl on thiourea | 8 - 1000 | [1] |

Antimicrobial Activity

Several studies have explored the broader antimicrobial potential of thiourea derivatives, including those with heterocyclic moieties that are structurally related to this compound. The data suggests that these compounds can exhibit activity against a range of bacterial and fungal pathogens.

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Pyrazole derivatives | Escherichia coli (Gram-negative) | 0.25 | [2][3] |

| Pyrazole derivatives | Streptococcus epidermidis (Gram-positive) | 0.25 | [2][3] |

| Pyrazole derivatives | Aspergillus niger | 1 | [2] |

| Pyrazoline derivatives | Escherichia coli | 3.121 | [4] |